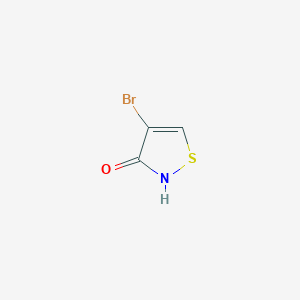

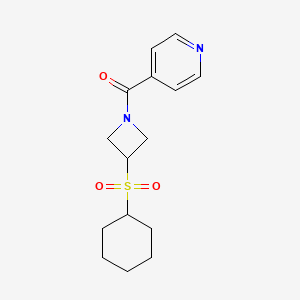

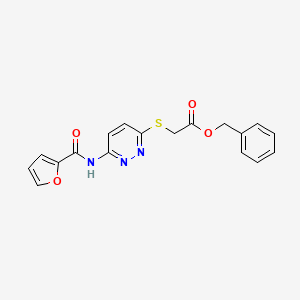

![molecular formula C20H27N5O4 B2500124 Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 887460-62-0](/img/structure/B2500124.png)

Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" is a complex molecule that may be related to the field of heterocyclic chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and reactions that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds can be achieved through multicomponent reactions, as demonstrated in the second paper, where aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate are combined in the presence of Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature . This method offers high yields and short reaction times, which could potentially be applied to the synthesis of the compound if similar functional groups or reaction conditions are involved.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described often involves complex ring systems with various substituents that can affect the compound's reactivity and physical properties. The synthesis methods described in the papers suggest that the structure of such compounds can be tailored by the choice of starting materials and catalysts used in the synthesis process .

Chemical Reactions Analysis

The first paper discusses the use of 1-Ethyl-3-methylimidazolium acetate as an organocatalyst for cyanosilylation reactions . This indicates that imidazole derivatives can be effective catalysts in organic synthesis, which may be relevant to the chemical reactions that the compound "Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" might undergo, especially if it contains imidazole rings or related functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate" would be influenced by its molecular structure. The presence of multiple ring systems and substituents such as ethyl, methyl, and acetate groups would affect its solubility, melting point, and reactivity. The papers provided do not directly discuss the physical properties of this specific compound, but the methodologies and catalysts described could be used to infer potential properties based on the compound's structural analogs .

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Novel Compounds : Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, was synthesized and further reacted to produce novel 1,3,4-oxadiazole compounds derived from 1H-imidazole. These compounds exhibited antibacterial activity against common bacteria, demonstrating the chemical's relevance in developing new antibacterial agents (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

- Antimicrobial Activities : Another study focused on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing their antimicrobial activities against a panel of bacteria. This underscores the potential use of the chemical in developing antimicrobial agents (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Chemical Reactivity and Properties

- Reactivity Studies : The reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes was surveyed, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This research highlights the compound's utility in synthesizing complex heterocycles (Sara Asadi, Maedeh Zebarjad, Hamidreza Masoudi, Hossein Mehrabi, 2021).

- Catalytic Role in Reactions : An unexpected aldehyde-catalyzed reaction involving imidazole N-oxides and ethyl cyanoacetate demonstrated the catalytic potential of the compound in producing ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. This finding opens up new avenues in catalysis research (Anton V. Kutasevich, A. S. Efimova, M. Sizonenko, V. Perevalov, L. G. Kuz'mina, V. S. Mityanov, 2019).

Synthesis of Heterocycles and Medicinal Chemistry

- Heterocyclic Derivatives : The compound was used as a key intermediate in synthesizing various heterocyclic derivatives, indicating its importance in the field of medicinal chemistry and drug development. This includes efforts to synthesize imidazo[1,2-a]pyridine derivatives, showcasing the versatility of ethyl 2-(1H-imidazol-1-yl)acetate in synthesizing pharmacologically relevant structures (M. El-zohry, T. A. Mohamed, E. Hussein, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-5-29-15(26)11-23-18(27)16-17(22(4)20(23)28)21-19-24(12(2)13(3)25(16)19)14-9-7-6-8-10-14/h14H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXRWQNMMHLIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCCC4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

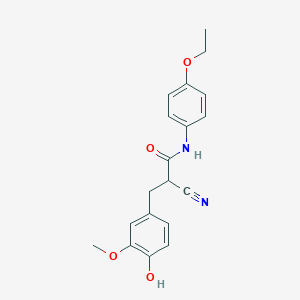

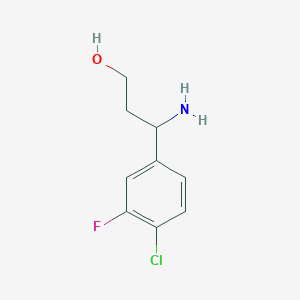

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

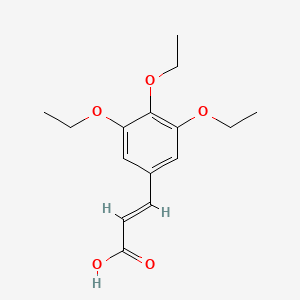

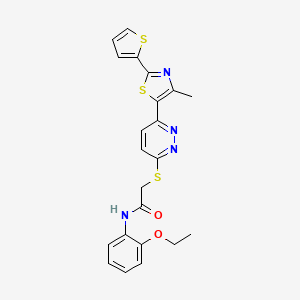

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

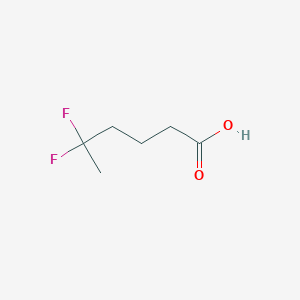

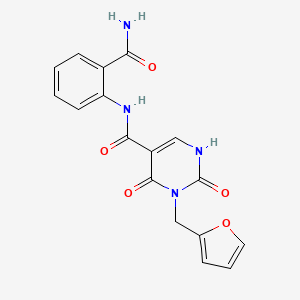

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)